4-ethoxy-N,N-diethylnaphthalene-1-sulfonamide
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Overview
Description
4-Ethoxy-N,N-diethylnaphthalene-1-sulfonamide is a chemical compound with the molecular formula C18H22NO3S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N,N-diethylnaphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-1-sulfonic acid.
Ethoxylation: The naphthalene-1-sulfonic acid undergoes ethoxylation to introduce the ethoxy group (-OCH2CH3) at the 4-position.
N,N-Diethylation: The ethoxynaphthalene sulfonic acid is then treated with diethylamine to introduce the N,N-diethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N,N-diethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Naphthalene-1-sulfonic acid derivatives.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Different sulfonamide derivatives.
Scientific Research Applications
4-Ethoxy-N,N-diethylnaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-N,N-diethylnaphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Ethoxy-N,N-diethylnaphthalene-1-sulfonamide is similar to other sulfonamide compounds, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Naphthalene-1-sulfonic acid
N,N-Diethyl-naphthalene-1-sulfonamide
4-Methoxy-N,N-diethylnaphthalene-1-sulfonamide
These compounds share the sulfonamide group but differ in the substituents attached to the naphthalene ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-ethoxy-N,N-diethylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-4-17(5-2)21(18,19)16-12-11-15(20-6-3)13-9-7-8-10-14(13)16/h7-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRGZZBDCLLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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